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Compound of Interest

Compound Name: Glycidyl methyl ether

Cat. No.: B1201524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for glycidyl
methyl ether, a versatile chemical intermediate. The following sections detail the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for glycidyl methyl ether (CAS No: 930-37-0, Molecular Formula:

C₄H₈O₂, Molecular Weight: 88.11 g/mol ) are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of glycidyl methyl ether, typically recorded in deuterated chloroform

(CDCl₃) at 90 MHz, exhibits characteristic signals for the methoxy, methylene, and epoxide

protons.[1] The assignments are based on chemical shift values, multiplicities, and coupling

constants.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.68 dd J = 11.5, 3.1 Hz H-1a (diastereotopic)

~3.41 s - -OCH₃

~3.34 dd J = 11.5, 5.8 Hz H-1b (diastereotopic)

~3.14 m - H-2

~2.79 dd J = 5.1, 4.1 Hz H-3a (cis)

~2.61 dd J = 5.1, 2.7 Hz H-3b (trans)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For

glycidyl methyl ether, four distinct signals are expected, corresponding to the four unique

carbon atoms.

Chemical Shift (δ) ppm Assignment

~74.0 C-1 (-CH₂-O-)

~59.1 -OCH₃

~50.8 C-2 (epoxide CH)

~44.2 C-3 (epoxide CH₂)

Note: These are approximate chemical shifts based on typical values for similar functional

groups.[2]

Infrared (IR) Spectroscopy
The IR spectrum of glycidyl methyl ether reveals the presence of characteristic functional

groups, notably the ether linkage and the epoxide ring.
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Wavenumber (cm⁻¹) Intensity Assignment

3050-2990 Medium C-H stretch (epoxide ring)

2930-2850 Strong C-H stretch (aliphatic)

1250 Strong
C-O-C asymmetric stretch

(ether)

1110 Strong
C-O-C symmetric stretch

(ether)

915-830 Strong
Epoxide ring vibration

(asymmetric stretch)

850-750 Strong
Epoxide ring vibration

(symmetric stretch)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of glycidyl methyl ether results in a molecular

ion peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

88 Low [M]⁺ (Molecular Ion)

58 High [M - CH₂O]⁺

57 Moderate [M - OCH₃]⁺

45 Very High [CH₂OCH₃]⁺ (Base Peak)

29 Moderate [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of liquid glycidyl methyl ether (approximately 5-10 mg)

is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier

transform NMR spectrometer, for instance, a 90 MHz instrument.

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and

a longer relaxation delay are required. Proton decoupling is employed to simplify the

spectrum and improve sensitivity.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the

internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like glycidyl methyl ether, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the

second plate is carefully placed on top to create a uniform thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier transform

infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded.

Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. The positions of the absorption bands are then

identified.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS). In the ion
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source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a

high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

Mass Analysis: The resulting positively charged ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection and Data Processing: The ions are detected, and their abundance is recorded as a

function of their m/z ratio, generating a mass spectrum. The relative intensities of the peaks are

normalized to the most abundant ion (the base peak).

Visualizations
The following diagrams illustrate the molecular structure and a proposed mass spectral

fragmentation pathway for glycidyl methyl ether.

Caption: Molecular structure of glycidyl methyl ether with atom numbering.
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Caption: Proposed mass spectral fragmentation pathway of glycidyl methyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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